1-(Methylthio)-2-butanone

Beschreibung

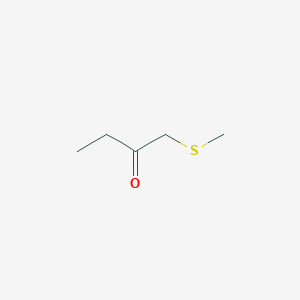

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylsulfanylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-3-5(6)4-7-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAGGJDTOMPTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065577 | |

| Record name | 1-(Methylthio)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid; odour remniscient of mushroom with a characterisitic garlic undertone | |

| Record name | 1-(Methylthio)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997 (22°) | |

| Record name | 1-(Methylthio)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/519/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13678-58-5 | |

| Record name | Methylthiomethyl ethyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methyl THIO)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 1-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Methylthio)-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylthio)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(METHYLTHIO)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPY19W300G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(Methylthio)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(Methylthio)-2-butanone for Researchers and Drug Development Professionals

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical properties, structure, and applications of 1-(methylthio)-2-butanone. Our focus is to provide not just a compilation of data, but a synthesized understanding of this versatile molecule, grounded in established scientific principles and practical insights. We will delve into its spectroscopic signature, synthetic pathways, and reactivity, highlighting its utility as a valuable intermediate in complex organic synthesis and its relevance in the field of medicinal chemistry.

Section 1: Core Chemical Identity and Physicochemical Profile

1-(Methylthio)-2-butanone (CAS Number: 13678-58-5), also known as 1-(methylsulfanyl)butan-2-one, is a sulfur-containing ketone that presents as a colorless clear liquid.[1] Its unique molecular architecture, featuring both a thioether and a ketone functional group, makes it a compound of significant interest in both flavor chemistry and as a synthetic building block.[2][3] In the realm of organoleptic properties, it is noted for a characteristic odor reminiscent of mushroom with a garlic undertone.[4]

Structural Framework and Key Properties

The molecule consists of a butanone backbone with a methylthio group attached to the C1 position and the carbonyl group at C2. This arrangement of functional groups is key to its chemical behavior.

Figure 1: Chemical structure of 1-(methylthio)-2-butanone, highlighting the ketone and thioether functionalities.

A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Data for 1-(Methylthio)-2-butanone

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀OS | [2][][6] |

| Molecular Weight | 118.20 g/mol | [2][][6] |

| Boiling Point | 52-53 °C at 8 mmHg | [][6] |

| Density | 0.967 g/cm³ | [] |

| Refractive Index (n20/D) | 1.470-1.485 | [4] |

| Flash Point | 50 °C (122 °F) | [1] |

Section 2: Spectroscopic and Analytical Characterization

For unambiguous identification and quality assessment, a thorough understanding of the spectroscopic profile of 1-(methylthio)-2-butanone is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the different proton environments within the molecule. Key expected chemical shifts (δ, ppm) are approximately: 1.0 (triplet, 3H, -CH₂CH₃ ), 2.1 (singlet, 3H, -SCH₃ ), 2.5 (quartet, 2H, -CH₂ CH₃), and 3.2 (singlet, 2H, -SCH₂ CO-).

-

¹³C NMR: The carbon-13 NMR spectrum will show five distinct signals, one for each carbon atom in a unique chemical environment. The carbonyl carbon is characteristically found at the downfield end of the spectrum (around 209 ppm).[7] Other expected approximate chemical shifts (δ, ppm) are: ~8 for the terminal methyl carbon of the ethyl group, ~15 for the methyl carbon of the thioether, ~36 for the methylene carbon of the ethyl group, and a signal for the methylene carbon adjacent to the sulfur.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 1-(methylthio)-2-butanone, the molecular ion peak (M⁺) would be observed at m/z 118. Common fragmentation patterns for ketones include α-cleavage, which is the breaking of the C-C bond adjacent to the carbonyl group.[8] This can lead to the formation of characteristic fragment ions.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(methylthio)-2-butanone is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone, which typically appears in the range of 1700-1725 cm⁻¹.[9] Additional bands corresponding to C-H stretching and bending vibrations will also be present.

Section 3: Synthesis and Reactivity Profile

The synthetic utility and chemical behavior of 1-(methylthio)-2-butanone are governed by the interplay of its thioether and ketone functionalities.

Synthetic Methodologies

A primary route for the synthesis of β-keto sulfides such as 1-(methylthio)-2-butanone is through the nucleophilic substitution reaction between an α-haloketone and a mercaptan.[10] Specifically, the reaction of 1-chloro-2-butanone with sodium thiomethoxide provides a direct pathway to the target compound.

Sources

- 1. 1-(methyl thio)-2-butanone, 13678-58-5 [thegoodscentscompany.com]

- 2. 1-(Methylthio)-2-butanone | C5H10OS | CID 61656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butanone, 1-(methylthio)- | SIELC Technologies [sielc.com]

- 4. Food safety and quality: details [fao.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Acyl Azolium–Photoredox-Enabled Synthesis of β-Keto Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 1-(methylsulfanyl)butan-2-one

An In-Depth Technical Guide to the Physical Properties of 1-(Methylsulfanyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylsulfanyl)butan-2-one, a sulfur-containing ketone, is a molecule of significant interest in the flavor and fragrance industry and presents a valuable scaffold for synthetic chemistry.[1][2] Its characteristic odor, reminiscent of mushrooms with a garlic undertone, makes it a key component in certain food additives.[1] Understanding the fundamental physical properties of this compound is paramount for its effective handling, application, and modification in research and development settings. This guide provides a comprehensive overview of its physicochemical characteristics, detailed experimental protocols for their determination, and essential safety information, grounded in established scientific principles.

Chemical Identity and Structure

A clear identification of a chemical substance is the foundation of any scientific investigation. 1-(Methylsulfanyl)butan-2-one is systematically named according to IUPAC nomenclature, and it is also known by several synonyms in commercial and laboratory contexts.

Molecular Structure:

Caption: Chemical structure of 1-(methylsulfanyl)butan-2-one.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 1-methylsulfanylbutan-2-one | [1] |

| CAS Number | 13678-58-5 | [3] |

| Molecular Formula | C₅H₁₀OS | [1][3] |

| Molecular Weight | 118.20 g/mol | [1][3] |

| InChIKey | GOAGGJDTOMPTSA-UHFFFAOYSA-N | [1] |

| SMILES | CCC(=O)CSC | [1] |

| Synonyms | 1-(Methylthio)-2-butanone, Methylthiomethyl ethyl ketone, FEMA 3207 | [1][2] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental procedures, purification methods, and formulation strategies.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless liquid | Standard | [1][2] |

| Odor | Mushroom, garlic, savory | - | [1][2] |

| Boiling Point | 52-53 °C | @ 8 mmHg | [2][3] |

| 105-107 °C | @ 73 hPa (~55 mmHg) | [4] | |

| Melting Point | Not available | - | [3] |

| Density | 0.997 g/mL | @ 22 °C | [1] |

| 1.003 g/mL | @ 25 °C | [4] | |

| Refractive Index | 1.470 - 1.485 | @ 20 °C (assumed) | [1] |

| Solubility | Soluble in alcohol | Standard | [2] |

| Water solubility (est.) | 51,940 mg/L @ 25 °C | [2] | |

| Flash Point | 50.00 °C (122.00 °F) | Tag Closed Cup | [2] |

| Vapor Pressure | 2.316 mmHg | @ 25 °C (estimated) | [2] |

Expert Insights on Property Discrepancies:

-

Boiling Point: The significant variation in reported boiling points is directly attributable to the different pressures at which the measurements were taken. This highlights the compound's volatility; distillation for purification should be conducted under reduced pressure to prevent thermal decomposition.

-

Solubility: While one source estimates a high water solubility, another from the Joint FAO/WHO Expert Committee on Food Additives (JECFA) states it is insoluble.[2][5] This discrepancy may arise from the definition of "insoluble" or the difference between experimental and estimated values. For practical purposes in a laboratory setting, it is advisable to treat it as sparingly soluble in water and fully miscible with common organic solvents like ethanol, methanol, and isopropanol.[6]

Experimental Determination of Physical Properties

To ensure data integrity, in-house verification of physical properties is often necessary. The following protocols outline standard procedures for determining key parameters for a liquid sample like 1-(methylsulfanyl)butan-2-one.

Protocol 1: Determination of Boiling Point under Reduced Pressure

The causality for choosing a reduced pressure distillation lies in the thermal sensitivity of many organic compounds. Lowering the pressure reduces the boiling point, mitigating the risk of degradation.

Methodology:

-

Apparatus Setup: Assemble a short-path distillation apparatus. This minimizes the surface area where the compound can condense, which is crucial for small sample volumes.

-

Sample Preparation: Place a small volume (e.g., 2-3 mL) of 1-(methylsulfanyl)butan-2-one and a boiling chip into the distillation flask.

-

System Sealing: Ensure all joints are properly sealed with appropriate grease to maintain a vacuum.

-

Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge (manometer) attached. Slowly evacuate the system to the desired pressure (e.g., 8 mmHg).

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Caption: Workflow for reduced pressure boiling point determination.

Protocol 2: Determination of Density using a Pycnometer

A pycnometer provides a highly accurate method for determining the density of a liquid by precisely measuring a fixed volume.

Methodology:

-

Calibration:

-

Clean and dry the pycnometer thoroughly.

-

Measure the mass of the empty, dry pycnometer (m₁).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 22 °C).

-

Measure the mass of the water-filled pycnometer (m₂).

-

The volume of the pycnometer (V) is calculated as (m₂ - m₁) / ρ_water, where ρ_water is the density of water at the measured temperature.

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill it with 1-(methylsulfanyl)butan-2-one at the same temperature.

-

Measure the mass of the sample-filled pycnometer (m₃).

-

-

Calculation:

-

The mass of the sample is (m₃ - m₁).

-

The density of the sample (ρ_sample) is (m₃ - m₁) / V.

-

Caption: Workflow for density determination using a pycnometer.

Spectroscopic Characterization

While this guide focuses on physical properties, spectroscopic data is crucial for structural confirmation. Data for 1-(methylsulfanyl)butan-2-one is available in public databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the ethyl, carbonyl, methylene, and methylthio groups.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands, most notably a strong peak around 1715 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

-

Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that can be used to confirm the structure. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (118.20).

Spectra for this compound can be found at resources like SpectraBase.[1]

Safety and Handling

As a responsible scientist, understanding and mitigating the risks associated with a chemical is non-negotiable.

GHS Hazard Information: [1]

-

Flammable Liquid: Classified as a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[4][7]

-

Irritant: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.[4][7]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation and eliminate all ignition sources.

Conclusion

1-(Methylsulfanyl)butan-2-one is a compound with well-defined, albeit sometimes variably reported, physical properties. Its characterization is essential for its use in both academic research and industrial applications. This guide provides the core data, the rationale behind experimental choices for its measurement, and the necessary safety precautions for its handling. Adherence to these principles ensures both the integrity of scientific outcomes and the safety of laboratory personnel.

References

-

PubChem. 1-(Methylthio)-2-butanone | C5H10OS | CID 61656. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. 1-methylsulfanyl-butan-2-one - 13678-58-5. [Link]

-

The Good Scents Company. 1-(methyl thio)-2-butanone, 13678-58-5. [Link]

-

The Good Scents Company. dextro,laevo-3-(methyl thio) butanone. [Link]

-

PubChem. 4-(Methylthio)-2-butanone | C5H10OS | CID 61922. National Center for Biotechnology Information. [Link]

-

Scent.vn. 1-(Methylthio)-2-butanone. [Link]

Sources

- 1. 1-(Methylthio)-2-butanone | C5H10OS | CID 61656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(methyl thio)-2-butanone, 13678-58-5 [thegoodscentscompany.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-(Methylthio)-2-butanone | C5H10OS | CID 61922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scent.vn [scent.vn]

- 7. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Natural Occurrence of 1-(Methylthio)-2-butanone in Foods

Abstract

1-(Methylthio)-2-butanone is a sulfur-containing volatile organic compound that plays a significant, albeit complex, role in the aroma and flavor profiles of a diverse range of food products. Its sensory perception can range from desirable savory, mushroom, and garlic-like notes to off-putting fishy or metallic nuances depending on its concentration and the food matrix.[1][2][3] This technical guide provides an in-depth exploration of the natural occurrence of 1-(methylthio)-2-butanone, its formation pathways, standardized analytical methodologies for its detection and quantification, and its overall significance in food science. This document is intended for researchers, scientists, and professionals in the food and flavor industries who require a comprehensive understanding of this impactful flavor compound.

Introduction: The Chemical and Sensory Profile of 1-(Methylthio)-2-butanone

1-(Methylthio)-2-butanone, also known as methylthiomethyl ethyl ketone, is a ketone with the chemical formula C5H10OS.[4] It is recognized as a key flavor compound in a variety of foods, where its contribution to the overall sensory experience is highly concentration-dependent. At low concentrations, it can impart savory, mushroom-like, and slightly alliaceous (garlic/onion) notes.[1][2] However, at higher concentrations, it can be perceived as having fishy or oily characteristics.[2][3] This dual nature makes the study of its formation and control crucial for food product development and quality assurance. The compound is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3207 and by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with the number 496.[4][5]

Natural Occurrence and Concentration in Food Matrices

1-(Methylthio)-2-butanone has been identified in a wide array of food products, particularly those that undergo thermal processing or fermentation. Its presence is often linked to the degradation of sulfur-containing amino acids, primarily methionine. Notable food categories where this compound is found include:

-

Dairy Products: Cheeses, especially aged and blue cheeses, are known to contain 1-(methylthio)-2-butanone, where it contributes to their characteristic sharp and savory flavors.[2]

-

Meat and Fish: Cooked meat products can develop this compound as part of the complex series of reactions that occur during heating. It has also been associated with the flavor of certain types of fish.[2]

-

Beverages: Coffee is another significant source, with the compound being detected in both Arabica and Robusta varieties.[1][3]

-

Vegetables: It has been described as having a flavor profile reminiscent of fresh radish, mustard, and horseradish, suggesting its potential presence in these or related vegetables.[2]

Table 1: Reported Occurrences of 1-(Methylthio)-2-butanone in Various Food Products

| Food Category | Specific Product Examples | Typical Sensory Contribution |

| Dairy | Blue Cheese | Sharp, Savory |

| Meat Products | Cooked Meats | Savory, Meaty |

| Fish | Various Species | Fishy, Oily (at higher concentrations) |

| Beverages | Coffee (Arabica, Robusta) | Part of the complex coffee aroma |

| Vegetables | Tomato | Component of the overall vegetable flavor |

Note: Quantitative data on the concentration of 1-(methylthio)-2-butanone in many foods is not extensively published, and its presence is often reported in qualitative or semi-quantitative terms.

Biochemical Formation Pathways

The primary precursor for the formation of 1-(methylthio)-2-butanone in food is the amino acid methionine. The most significant chemical route for its generation is the Strecker degradation of methionine, a reaction that is a key part of the Maillard reaction cascade.[6][7]

The Strecker degradation is a complex reaction involving an α-amino acid and a dicarbonyl compound (which are themselves products of the Maillard reaction).[7][8] The reaction results in the deamination and decarboxylation of the amino acid, producing an aldehyde with one fewer carbon atom than the original amino acid, along with an α-aminoketone.[8][9]

In the case of methionine, the Strecker aldehyde formed is methional (3-methylthiopropanal). Methional is highly unstable and can further degrade through various mechanisms to produce other volatile sulfur compounds, including 1-(methylthio)-2-butanone.

Caption: Formation of 1-(methylthio)-2-butanone from methionine via Strecker degradation.

Analytical Methodologies for Identification and Quantification

The accurate analysis of 1-(methylthio)-2-butanone in complex food matrices requires sophisticated analytical techniques due to its volatile nature and often low concentrations. The standard approach involves extraction of the volatile fraction from the food sample, followed by separation and detection using gas chromatography coupled with mass spectrometry (GC-MS).

Extraction of Volatile Compounds

The choice of extraction method is critical and depends on the food matrix. Common techniques include:

-

Solvent Extraction: A versatile method where the sample is homogenized with an organic solvent to extract the volatile and semi-volatile compounds.

-

Distillation Techniques: Methods like Solvent Assisted Flavour Evaporation (SAFE) are particularly effective for isolating thermally labile flavor compounds with high fidelity.

-

Headspace Techniques:

-

Static Headspace (SHS): The vapor phase in equilibrium with the sample is injected into the GC. This method is simple but may lack sensitivity for trace compounds.

-

Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, and the released volatiles are trapped on a sorbent material, which is then thermally desorbed into the GC. This technique offers higher sensitivity.

-

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. The adsorbed analytes are then thermally desorbed in the GC injector. SPME is a solvent-free, rapid, and sensitive method.

-

Instrumental Analysis

Gas chromatography (GC) is the primary technique for separating 1-(methylthio)-2-butanone from other volatile compounds.[10] A mass spectrometer (MS) is typically used for detection and identification, providing both qualitative (mass spectrum) and quantitative (peak area) data.[10] For sensory analysis, Gas Chromatography-Olfactometry (GC-O) can be employed to determine the odor activity of the compound in the sample extract.

Caption: General workflow for the analysis of 1-(methylthio)-2-butanone in food samples.

Detailed Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

-

Sample Preparation: Weigh a known amount of the homogenized food sample (e.g., 2-5 g) into a headspace vial. If necessary, add a saturated salt solution to improve the release of volatiles.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties not present in the sample) for accurate quantification.

-

Extraction: Place the vial in a temperature-controlled autosampler. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with agitation.

-

Desorption and GC Analysis: Transfer the SPME fiber to the heated injector of the GC-MS system. The analytes are thermally desorbed from the fiber and transferred to the GC column.

-

Separation: Use a suitable capillary column (e.g., a mid-polarity column like DB-5ms) with a programmed temperature gradient to separate the volatile compounds.

-

Detection and Identification: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification by comparison with a spectral library (e.g., NIST/Wiley). For quantification, the MS can be operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

Quantification: Calculate the concentration of 1-(methylthio)-2-butanone based on the peak area ratio of the analyte to the internal standard and a previously established calibration curve.

Factors Influencing Concentration in Foods

The concentration of 1-(methylthio)-2-butanone in food products is not static and can be significantly influenced by several factors:

-

Processing: Thermal processing, such as roasting, frying, or baking, is a major driver for the formation of this compound through the Maillard reaction and Strecker degradation. Temperature and duration of heating are critical parameters.

-

Raw Materials: The initial concentration of methionine in the raw ingredients will directly impact the potential for 1-(methylthio)-2-butanone formation.

-

Fermentation: Microbial activity during fermentation can also lead to the degradation of amino acids and the formation of various flavor compounds, including sulfur-containing ketones.

-

Storage: The stability of 1-(methylthio)-2-butanone and its precursors during storage can affect its final concentration in the product. Interactions with other food components can also lead to its degradation or conversion into other compounds.

Conclusion

1-(Methylthio)-2-butanone is a potent and multifaceted flavor compound with a notable presence in a variety of foods. Its formation is intrinsically linked to the degradation of methionine, primarily through the Strecker degradation pathway, which is heavily influenced by food processing conditions. Understanding the mechanisms of its formation and possessing robust analytical methods for its quantification are essential for controlling its concentration and, consequently, for optimizing the flavor profiles of food products. Further research into the precise control of its formation during processing could provide food scientists with a valuable tool for enhancing desirable savory notes while mitigating potential off-flavors.

References

-

FooDB. (2019). Showing Compound 1-(Methylthio)-2-butanone (FDB016195). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-(methyl thio)-2-butanone. Retrieved from [Link]

- Parker, G. D., & Bletsa, E. (2010). Prebiotic Synthesis of Methionine and Other Sulfur-Containing Organic Compounds on the Primitive Earth.

-

Human Metabolome Database. (2019). Showing metabocard for 1-(Methylthio)-2-butanone (HMDB0037193). Retrieved from [Link]

-

PubChem. (n.d.). 1-(Methylthio)-2-butanone. Retrieved from [Link]

- Nam, S., & El-Sayed, M. A. (2014). Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Beilstein Journal of Organic Chemistry.

- Velíšek, J., & Davidek, J. (2001). Strecker Degradation Products of Aspartic and Glutamic Acids and their Amides. Czech Journal of Food Sciences.

-

Flavor and Extract Manufacturers Association. (n.d.). 1-(METHYLTHIO)-2-BUTANONE. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2019). 2-Butanone (Methyl Ethyl Ketone). Retrieved from [Link]

- Abbas, O., Zadravec, M., Baeten, V., Mikuš, T., Lešić, T., Vulić, A., ... & Pleadin, J. (2018). Analytical methods used for the authentication of food of animal origin. Food Chemistry.

-

ResearchGate. (2018). Strecker degradation of amino acids and the formation of hydrogen sulfide, ammonia and acetaldehyde from cysteine (Mottram, 1998). Retrieved from [Link]

Sources

- 1. Showing Compound 1-(Methylthio)-2-butanone (FDB016195) - FooDB [foodb.ca]

- 2. 1-(methyl thio)-2-butanone, 13678-58-5 [thegoodscentscompany.com]

- 3. Human Metabolome Database: Showing metabocard for 1-(Methylthio)-2-butanone (HMDB0037193) [hmdb.ca]

- 4. 1-(Methylthio)-2-butanone | C5H10OS | CID 61656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. femaflavor.org [femaflavor.org]

- 6. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 9. researchgate.net [researchgate.net]

- 10. cra.wallonie.be [cra.wallonie.be]

An In-depth Technical Guide to the Odor Profile and Sensory Characteristics of 1-(Methylthio)-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Methylthio)-2-butanone is a volatile sulfur compound that contributes significantly to the aroma of various food products and has potential applications in the flavor and fragrance industry. Its potent and complex sensory profile, characterized by savory, sulfurous, and vegetative notes, makes it a molecule of great interest. This technical guide provides a comprehensive overview of the odor and sensory characteristics of 1-(Methylthio)-2-butanone, detailed methodologies for its sensory and instrumental analysis, and insights into its chemical properties, including its formation and synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of flavor and aroma compounds.

Introduction to 1-(Methylthio)-2-butanone

1-(Methylthio)-2-butanone, also known as methylthiomethyl ethyl ketone, is a ketone containing a thioether group. It is a colorless liquid with a characteristic and potent odor.[1] This compound has been identified as a volatile component in foods such as coffee, contributing to the overall aroma profile.[2] Its unique sensory properties have led to its use as a flavoring agent in various food products, including blue cheese, fish, and tomato-based flavors.[3]

Chemical Properties:

| Property | Value | Source |

| CAS Number | 13678-58-5 | [4] |

| Molecular Formula | C5H10OS | [4] |

| Molecular Weight | 118.20 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Mushroom, garlic undertone | [1] |

Sensory Profile of 1-(Methylthio)-2-butanone

The sensory characteristics of 1-(Methylthio)-2-butanone are complex and multifaceted, with descriptors varying depending on the concentration and the medium in which it is evaluated. Due to its potency, it is often evaluated at very low concentrations.[5]

Odor Profile

The odor of 1-(Methylthio)-2-butanone is predominantly characterized by savory and sulfurous notes. At a concentration of 0.10% in propylene glycol, it is described as having mushroom, garlic, oily, and fishy notes.[3] Other reported descriptors include fresh radish, mustard, horseradish, and wasabi-like, with alliaceous onion and savory metallic and vegetative nuances.[3] A more detailed breakdown of its odor profile reveals a high contribution of sulfurous and vegetable notes, followed by onion, garlic, and cheesy undertones.[4]

Table of Odor Descriptors:

| Descriptor | Concentration/Medium | Source |

| Mushroom, garlic, oily, fishy | 0.10% in propylene glycol | [3] |

| Fresh radish, mustard, horseradish, wasabi-like, alliaceous onion, savory metallic, vegetative | 0.10% | [3] |

| Sulfurous | 66.44% contribution | [4] |

| Vegetable | 64.5% contribution | [4] |

| Onion | 59.54% contribution | [4] |

| Garlic | 52.49% contribution | [4] |

| Cheesy | - | [4] |

Flavor Profile

When evaluated for its taste, 1-(Methylthio)-2-butanone exhibits a corresponding sulfurous and savory character. At a concentration of 1.00 ppm, it is described as having sulfurous, cabbage, radish, horseradish, toasted onion, and dairy-like nuances.[3] At a higher concentration of 10 ppm, it is noted to be oily and fishy.[3]

Table of Flavor Descriptors:

| Descriptor | Concentration | Source |

| Sulfurous, cabbage, radish, horseradish, toasted onion, dairy-like | 1.00 ppm | [3] |

| Oily, fishy | 10 ppm | [3] |

| Green, sweet, fatty, earthy, mushroom | - | [3] |

Odor and Taste Thresholds

Methodologies for Sensory and Instrumental Analysis

A robust and reliable analysis of 1-(Methylthio)-2-butanone requires a combination of sensory evaluation by trained panelists and instrumental analysis to identify and quantify the compound.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a comprehensive method used to describe and quantify the sensory characteristics of a substance. This method employs a trained panel to identify, describe, and scale the intensity of the sensory attributes.

Experimental Protocol for QDA:

-

Panelist Selection and Training:

-

Select 8-12 individuals based on their sensory acuity, descriptive ability, and commitment.

-

Conduct training sessions to familiarize panelists with the sensory attributes of sulfur-containing compounds, including 1-(Methylthio)-2-butanone.

-

Develop a consensus vocabulary of descriptive terms for the odor and flavor of the compound.

-

Train panelists to use a line scale (e.g., a 15-cm line scale anchored with "low" and "high" intensity) to rate the intensity of each attribute.

-

-

Sample Preparation:

-

Prepare a series of concentrations of 1-(Methylthio)-2-butanone in a neutral solvent (e.g., propylene glycol for odor, deionized water for taste).

-

Present samples in coded, identical containers to blind the panelists.

-

Include a "warm-up" sample to orient the panelists before they evaluate the test samples.

-

-

Evaluation Procedure:

-

Conduct evaluations in individual, well-ventilated sensory booths to prevent distractions and cross-contamination of aromas.

-

Instruct panelists to first evaluate the odor of the sample by sniffing from the container.

-

For taste evaluation, provide a specific volume of the solution for panelists to sip, hold in their mouth for a set time, and then expectorate.

-

Provide unsalted crackers and deionized water for palate cleansing between samples.

-

Randomize the order of sample presentation for each panelist to minimize order effects.

-

-

Data Analysis:

-

Collect the intensity ratings from each panelist for each attribute.

-

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

-

Generate a sensory profile (spider web plot) to visualize the sensory characteristics of 1-(Methylthio)-2-butanone.

-

Sources

The Solubility Profile of 1-(Methylthio)-2-butanone: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility of 1-(Methylthio)-2-butanone, a key organosulfur compound with applications in the flavor and fragrance industry. A comprehensive understanding of its solubility in various solvents is paramount for its effective application in drug development, formulation science, and chemical synthesis. This document presents a compilation of quantitative solubility data, a detailed analysis of the underlying physicochemical principles governing its solubility, and robust, step-by-step protocols for the experimental determination of its solubility. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, enabling informed solvent selection and optimization of processes involving 1-(Methylthio)-2-butanone.

Introduction: The Significance of 1-(Methylthio)-2-butanone and Its Solubility

1-(Methylthio)-2-butanone (CAS No. 13678-58-5) is a volatile organic compound characterized by a distinct mushroom and garlic-like aroma.[1][2] Its unique sensory properties have led to its use as a flavoring agent in various food products.[1] Beyond its role in the food industry, understanding the behavior of such organosulfur compounds in different chemical environments is of growing interest in medicinal chemistry and material science.

The solubility of a compound is a fundamental physicochemical property that dictates its utility in a multitude of applications. In the pharmaceutical realm, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy. For formulation scientists, knowledge of a compound's solubility profile is essential for developing stable and effective delivery systems. In chemical synthesis, solvent selection, guided by solubility data, can significantly impact reaction rates, yields, and purity of the final product.

This guide aims to provide a comprehensive and practical understanding of the solubility of 1-(Methylthio)-2-butanone, moving beyond simple data presentation to elucidate the "why" behind its behavior in different solvent systems.

Physicochemical Properties of 1-(Methylthio)-2-butanone

A thorough understanding of the molecular structure and inherent properties of 1-(Methylthio)-2-butanone is the foundation for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C5H10OS | [1] |

| Molecular Weight | 118.20 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.997 g/cm³ (at 22 °C) | [1] |

| Boiling Point | 52-53 °C (at 8 mm Hg) | [3] |

| IUPAC Name | 1-(methylsulfanyl)butan-2-one | [1] |

The structure of 1-(Methylthio)-2-butanone incorporates a polar ketone functional group (C=O) and a less polar thioether linkage (C-S-C). This combination of functional groups imparts a moderate polarity to the molecule, which is a key factor influencing its interaction with various solvents.

Quantitative Solubility Data of 1-(Methylthio)-2-butanone

The following table summarizes the solubility of 1-(Methylthio)-2-butanone in a diverse range of solvents at 25 °C. This data provides a quantitative basis for solvent selection in various applications.

| Solvent | Solvent Type | Solubility (g/L) |

| Chloroform | Polar Aprotic | 2501.59 |

| Transcutol | Polar Protic | 2243.96 |

| Cyclohexanone | Polar Aprotic | 1873.56 |

| Dichloromethane | Polar Aprotic | 1867.5 |

| NMP | Polar Aprotic | 1802.09 |

| DMSO | Polar Aprotic | 1768.82 |

| Methanol | Polar Protic | 1689.63 |

| THF | Polar Aprotic | 1657.06 |

| Acetic Acid | Polar Protic | 1653.21 |

| Acetone | Polar Aprotic | 1642.13 |

| DMF | Polar Aprotic | 1515.71 |

| Acetonitrile | Polar Aprotic | 1362.43 |

| 1,4-Dioxane | Nonpolar | 1297.93 |

| 2-Methoxyethanol | Polar Protic | 1185.63 |

| Ethanol | Polar Protic | 1153.75 |

| 2-Butanone | Polar Aprotic | 1089.04 |

| 1,2-Dichloroethane | Nonpolar | 1091.22 |

| DMAc | Polar Aprotic | 1065.2 |

| 2-Propoxyethanol | Polar Protic | 984.17 |

| tert-Butanol | Polar Protic | 969.84 |

| n-Propanol | Polar Protic | 936.59 |

| Isopropanol | Polar Protic | 920.79 |

| Methyl Acetate | Polar Aprotic | 811.75 |

| Chlorobenzene | Nonpolar | 807.29 |

| n-Butanol | Polar Protic | 797.68 |

| sec-Butanol | Polar Protic | 798.5 |

| Diethyl Ether | Nonpolar | 732.19 |

| Isobutanol | Polar Protic | 728.23 |

| 2-Ethoxyethanol | Polar Protic | 720.89 |

| n-Hexanol | Polar Protic | 715.53 |

| MTBE | Nonpolar | 711.39 |

| Ethyl Acetate | Polar Aprotic | 718.47 |

| n-Butyl Acetate | Nonpolar | 633.89 |

| Isopentanol | Polar Protic | 633.66 |

| 2-Butoxyethanol | Polar Protic | 574.88 |

| n-Pentanol | Polar Protic | 568.06 |

| Ethyl Formate | Polar Aprotic | 554.13 |

| Tetrachloromethane | Nonpolar | 544.09 |

| n-Octanol | Polar Protic | 522.62 |

| n-Pentyl Acetate | Nonpolar | 520.42 |

| n-Propyl Acetate | Nonpolar | 519.06 |

| Toluene | Nonpolar | 518.89 |

| Formic Acid | Polar Protic | 501.96 |

| Formamide | Polar Protic | 500.34 |

| MIBK | Polar Aprotic | 496.17 |

| Isopropyl Acetate | Nonpolar | 455.6 |

| Propylene Glycol | Polar Protic | 448.16 |

| p-Xylene | Nonpolar | 446.3 |

| Ethylene Glycol | Polar Protic | 433.63 |

| o-Xylene | Nonpolar | 384.9 |

| m-Xylene | Nonpolar | 384.04 |

| n-Heptanol | Polar Protic | 379.66 |

| Isobutyl Acetate | Nonpolar | 357.66 |

| Cyclohexane | Nonpolar | 354.76 |

| Ethylbenzene | Nonpolar | 307.34 |

| n-Hexane | Nonpolar | 260.85 |

| Dimethyl Carbonate | Polar Aprotic | 233.73 |

| n-Heptane | Nonpolar | 193.55 |

| n-Octane | Nonpolar | 83.62 |

| Water | Polar Protic | 15.63 |

Data sourced from Scent.vn[4]

Scientific Principles Governing Solubility

The observed solubility of 1-(Methylthio)-2-butanone is a direct consequence of the interplay of intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, understanding of this principle. A more nuanced explanation requires an examination of the specific molecular interactions at play.

The Role of Intermolecular Forces

The solubility of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing. The enthalpy term is largely driven by the energy required to break solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

1-(Methylthio)-2-butanone is a molecule of moderate polarity. The ketone group (C=O) possesses a significant dipole moment due to the difference in electronegativity between carbon and oxygen. This allows for dipole-dipole interactions. The thioether group (C-S-C) is less polar than an ether group due to the lower electronegativity of sulfur compared to oxygen. However, the sulfur atom does have lone pairs of electrons and can participate in dipole-induced dipole and London dispersion forces.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by the presence of a hydrogen atom bonded to a highly electronegative atom (O, N, or F), making them capable of hydrogen bonding. While 1-(Methylthio)-2-butanone cannot donate a hydrogen bond, the oxygen atom of its carbonyl group can act as a hydrogen bond acceptor. This allows for favorable interactions with protic solvents. However, the presence of the nonpolar ethyl and methyl groups, as well as the thioether linkage, limits its solubility in highly polar protic solvents like water. The energy required to disrupt the strong hydrogen-bonding network of water is not sufficiently compensated by the formation of new solute-water interactions, resulting in low aqueous solubility. In alcohols, the presence of a nonpolar alkyl chain makes them better solvents for 1-(Methylthio)-2-butanone as they can interact favorably with its nonpolar regions.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are excellent solvents for 1-(Methylthio)-2-butanone because they can engage in strong dipole-dipole interactions with its carbonyl group without the high energetic cost of disrupting a hydrogen-bonding network. This explains the high solubility observed in solvents like chloroform, cyclohexanone, and DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak London dispersion forces. The nonpolar hydrocarbon portions of 1-(Methylthio)-2-butanone can interact favorably with these solvents. Consequently, it exhibits moderate to good solubility in many nonpolar solvents. The principle of "like dissolves like" is evident here, where the nonpolar characteristics of both solute and solvent lead to miscibility.

A Visual Representation of Solubility Principles

The following diagram illustrates the key factors influencing the dissolution of 1-(Methylthio)-2-butanone in different solvent types.

Caption: Intermolecular forces driving the solubility of 1-(Methylthio)-2-butanone.

Experimental Protocol for Quantitative Solubility Determination

To ensure the generation of reliable and reproducible solubility data, a robust and well-validated experimental protocol is essential. The following section outlines a detailed methodology for the quantitative determination of the solubility of 1-(Methylthio)-2-butanone in various organic solvents. This protocol is based on the principle of achieving thermodynamic equilibrium followed by quantitative analysis of the saturated solution.

Materials and Equipment

-

1-(Methylthio)-2-butanone (≥98% purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 10 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 ± 0.5 °C)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (FID)

-

Appropriate GC column for the analysis of volatile organic compounds (e.g., DB-5ms)

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for determining the solubility of 1-(Methylthio)-2-butanone.

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Procedure

Step 1: Preparation of Stock Solutions and Calibration Curve

1.1. Prepare a stock solution of 1-(Methylthio)-2-butanone of a known concentration in a solvent in which it is highly soluble (e.g., methanol or acetone). 1.2. From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution. 1.3. Analyze the calibration standards using the developed GC-MS or GC-FID method to generate a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of 1-(Methylthio)-2-butanone in the saturated solvent samples.

Step 2: Sample Preparation and Equilibration

2.1. To a series of vials, add a known volume or weight of each test solvent. 2.2. Add an excess amount of 1-(Methylthio)-2-butanone to each vial. The presence of a distinct undissolved phase of the solute should be visible. 2.3. Tightly cap the vials to prevent solvent evaporation. 2.4. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). 2.5. Agitate the samples for a predetermined period to ensure that thermodynamic equilibrium is reached. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).

Step 3: Sampling and Analysis

3.1. After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solute to settle. 3.2. Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. 3.3. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-droplets of the solute. 3.4. Accurately weigh the filtered saturated solution. 3.5. Dilute the weighed, filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve. 3.6. Analyze the diluted sample by GC-MS or GC-FID using the same method as for the calibration standards.

Step 4: Data Analysis and Solubility Calculation

4.1. Using the calibration curve, determine the concentration of 1-(Methylthio)-2-butanone in the diluted sample. 4.2. Back-calculate the concentration of 1-(Methylthio)-2-butanone in the original, undiluted saturated solution, taking into account the dilution factor. 4.3. Express the solubility in appropriate units, such as g/L or mg/mL.

Self-Validating System and Quality Control

To ensure the trustworthiness of the generated data, the following measures should be implemented:

-

Equilibrium Confirmation: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.

-

Method Validation: The analytical method (GC-MS/FID) should be validated for linearity, accuracy, precision, and limit of detection and quantification according to established guidelines.

-

Triplicate Measurements: All solubility determinations should be performed in at least triplicate to assess the reproducibility of the results.

-

Blank Samples: Analyze blank solvent samples to ensure that there are no interfering peaks at the retention time of 1-(Methylthio)-2-butanone.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1-(Methylthio)-2-butanone. The extensive quantitative data presented, coupled with a detailed explanation of the governing scientific principles, offers researchers a solid foundation for its use in various applications. The detailed experimental protocol provides a robust framework for the in-house determination of its solubility, ensuring data quality and reproducibility. A thorough understanding of the solubility profile of 1-(Methylthio)-2-butanone is a critical step towards harnessing its full potential in scientific research and industrial applications.

References

-

PubChem. 1-(Methylthio)-2-butanone. National Center for Biotechnology Information. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

The Good Scents Company. 1-(methyl thio)-2-butanone. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

FooDB. Showing Compound 1-(Methylthio)-2-butanone (FDB016195). [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. [Link]

-

Scent.vn. 1-(Methylthio)-2-butanone. [Link]

Sources

A Guide to the Thermal Stability and Degradation Profile of 1-(Methylthio)-2-butanone

Abstract: This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of 1-(Methylthio)-2-butanone (CAS 13678-58-5), a key organosulfur compound used in the flavor and fragrance industry.[1][2][3] This document outlines the theoretical underpinnings of its thermal decomposition, based on its functional groups, and presents a detailed, field-proven experimental workflow for empirical validation. Methodologies covered include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, quality control analysts, and drug development professionals who require a deep understanding of the thermal behavior of this compound for applications in manufacturing, formulation, and stability testing.

Introduction: The Significance of Thermal Behavior

1-(Methylthio)-2-butanone is a volatile compound recognized for its complex organoleptic properties, contributing to savory, sulfuraceous notes in various food products.[1][4] As a flavoring agent, its stability under thermal stress—encountered during food processing, cooking, and long-term storage—is of paramount importance.[2][3][5] Degradation can lead to the loss of desired flavor characteristics and the potential formation of new, unintended volatile compounds, altering the sensory profile and potentially impacting product quality and safety.

Understanding the thermal decomposition threshold and the resulting degradation products is critical for:

-

Predicting Shelf-Life: Establishing reliable shelf-life models based on kinetic degradation data.

-

Optimizing Process Parameters: Defining safe temperature limits for manufacturing and food preparation.

-

Ensuring Product Consistency: Guaranteeing a consistent flavor profile from batch to batch.

-

Regulatory Compliance: Providing data for safety assessments.

This guide provides the theoretical framework and a robust analytical strategy to comprehensively characterize the thermal properties of 1-(Methylthio)-2-butanone.

Theoretical Degradation Pathways

The structure of 1-(Methylthio)-2-butanone, featuring both a thioether (sulfide) and a ketone functional group, suggests several potential pathways for thermal decomposition.[6][7] The primary bond cleavages are predicted to occur at the weakest points in the molecule under thermal stress. The C-S bond is typically weaker than C-C and C-O bonds, making it a likely initiation site for degradation.

Key predicted degradation mechanisms include:

-

Alpha-Cleavage: The carbonyl group can facilitate the cleavage of adjacent C-C bonds.

-

Beta-Cleavage (C-S Bond Scission): The C-S bond is susceptible to homolytic cleavage, which is a common decomposition pathway for thioethers.[8] This would generate radical species that can propagate further reactions.

-

Mc Lafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement involving a six-membered transition state can occur, leading to the formation of an enol and an alkene.

These initial cleavage events can lead to a cascade of reactions, producing a complex mixture of smaller volatile sulfur compounds (e.g., methanethiol, dimethyl sulfide) and carbonyl-containing fragments.

Caption: Integrated workflow for thermal stability and degradation analysis.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [9]It is the primary technique for determining the temperature range over which a material degrades.

Protocol:

-

Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified reference materials.

-

Sample Preparation: Place 3-5 mg of 1-(Methylthio)-2-butanone into an inert TGA pan (e.g., aluminum or ceramic).

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min. Rationale: An inert atmosphere is crucial to study thermal degradation in the absence of oxidation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 600°C at a heating rate of 10°C/min. Rationale: This rate provides a good balance between resolution of thermal events and practical experiment duration.

-

-

-

Data Analysis:

-

Plot mass (%) vs. temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), where significant mass loss begins.

-

Identify the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

-

| Parameter | Symbol | Description |

| Onset Temperature | Tonset | The temperature at which degradation-related mass loss begins. |

| Peak Decomposition Temp. | Tpeak | The temperature at which the rate of mass loss is at its maximum. |

| Residual Mass | % Residue | The percentage of mass remaining at the end of the experiment. |

Table 1: Key parameters derived from Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting, boiling, and decomposition, which can be endothermic or exothermic.

Protocol:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Hermetically seal 1-3 mg of 1-(Methylthio)-2-butanone in an aluminum DSC pan. Rationale: Hermetic sealing is essential for volatile compounds to prevent mass loss due to evaporation before boiling or decomposition.

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen at 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 400°C at 10°C/min.

-

-

-

Data Analysis:

-

Plot heat flow (mW) vs. temperature (°C).

-

Identify endothermic peaks corresponding to boiling.

-

Identify exothermic or complex endothermic peaks at higher temperatures, which indicate decomposition.

-

Evolved Gas Analysis (EGA) by TGA-GC-MS

Principle: This hyphenated technique provides definitive identification of the volatile products released during decomposition. The outlet of the TGA is connected via a heated transfer line to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Protocol:

-

System Setup:

-

Run the TGA using the same temperature program as described in Section 3.1.

-

The transfer line from the TGA to the GC should be heated (e.g., to 250°C) to prevent condensation of evolved gases.

-

-

GC-MS Conditions:

-

GC Column: A mid-polarity column (e.g., DB-5ms) is suitable for separating a wide range of volatile and semi-volatile compounds. [10] * Oven Program: Start at a low temperature (e.g., 40°C) and ramp to a higher temperature (e.g., 280°C) to separate the degradation products.

-

MS Detector: Operate in full scan mode (e.g., m/z 35-400) to acquire mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Correlate the TGA mass loss events with the total ion chromatogram (TIC) from the GC-MS.

-

Identify individual peaks in the chromatogram by comparing their mass spectra against a reference library (e.g., NIST). [10] * This analysis confirms the degradation pathways hypothesized in Section 2.

-

Interpreting the Results: Building a Stability Profile

The combined data from TGA, DSC, and TGA-GC-MS allows for the construction of a comprehensive thermal stability profile. The TGA curve will define the upper temperature limit for the compound's stability. The DSC will complement this by showing the energy changes associated with boiling and decomposition. Crucially, the TGA-GC-MS data will provide a chemical fingerprint of the degradation process, identifying the specific byproducts formed at different temperatures. This information is vital for assessing any potential changes in the flavor profile or the formation of compounds of toxicological concern. The study of organosulfur compounds often reveals complex decomposition patterns, where disulfides might be converted into monosulfides and trisulfides at elevated temperatures. [11]

Conclusion

The thermal stability of 1-(Methylthio)-2-butanone is a critical parameter for its effective and safe use in the food and flavor industry. While theoretical analysis of its structure points to C-S bond cleavage as a primary degradation route, empirical validation is essential. The integrated analytical workflow presented in this guide, combining TGA, DSC, and TGA-GC-MS, provides a robust and self-validating methodology for a complete characterization. The resulting data on decomposition temperatures and degradation products will empower researchers and developers to optimize processes, ensure product quality, and perform comprehensive safety assessments.

References

-

1-(Methylthio)-2-butanone - Scent.vn. (n.d.). Retrieved from [Link]

-

1-(methyl thio)-2-butanone, 13678-58-5. The Good Scents Company. (n.d.). Retrieved from [Link]

-

1-(Methylthio)-2-butanone | C5H10OS | CID 61656. PubChem. (n.d.). Retrieved from [Link]

-

Showing Compound 1-(Methylthio)-2-butanone (FDB016195). FooDB. (2010). Retrieved from [Link]

-

Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study. ACS Omega. (2023). Retrieved from [Link]

-

Chapter 12 Pyrolysis of Thiols and Sulfides | Request PDF. ResearchGate. (n.d.). Retrieved from [Link]

-

Thermogravimetric analysis. Wikipedia. (n.d.). Retrieved from [Link]

-

1-(METHYLTHIO)-2-BUTANONE | FEMA. Flavor and Extract Manufacturers Association. (n.d.). Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) of the sulfur polymers. ResearchGate. (n.d.). Retrieved from [Link]

-

Detection of Organo-Sulphur Volatiles in Allium sativum by Factorial Design. (2016). Natural Products Chemistry & Research. Retrieved from [Link]

-

2-Butanone, 1-(methylthio)-. SIELC Technologies. (2018). Retrieved from [Link]

-

Thermochemistry of Organosulfur Compounds | Request PDF. ResearchGate. (n.d.). Retrieved from [Link]

-

Thiols And Thioethers. Master Organic Chemistry. (2015). Retrieved from [Link]

-

Thioethers – Knowledge and References. Taylor & Francis. (n.d.). Retrieved from [Link]

-

thermogravimetric analysis (TGA) traces of elemental sulfur and SPAN... ResearchGate. (n.d.). Retrieved from [Link]

-

JECFA Evaluations-1-(METHYLTHIO)-2-BUTANONE-. Inchem.org. (n.d.). Retrieved from [Link]

-

Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry. (1996). Retrieved from [Link]

-

Chemical Properties of 4-Methylthio-2-butanone. Cheméo. (n.d.). Retrieved from [Link]

-

Analysis of Metabolites by GC-MS and FTIR Spectroscopy Techniques to Ethanolic Whole Plant Extract from Thymus Vulgaris and. SAR Publication. (2024). Retrieved from [Link]

-

Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. MDPI. (2023). Retrieved from [Link]

-

Analysis of 2-Alkylcyclobutanones by GC/MS - Detection of Irradiated Foods. Shimadzu. (n.d.). Retrieved from [Link]

Sources

- 1. 1-(methyl thio)-2-butanone, 13678-58-5 [thegoodscentscompany.com]

- 2. 1-(Methylthio)-2-butanone | C5H10OS | CID 61656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. femaflavor.org [femaflavor.org]

- 4. scent.vn [scent.vn]

- 5. JECFA Evaluations-1-(METHYLTHIO)-2-BUTANONE- [inchem.org]

- 6. Showing Compound 1-(Methylthio)-2-butanone (FDB016195) - FooDB [foodb.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. sarpublication.com [sarpublication.com]

- 11. iomcworld.com [iomcworld.com]

An In-depth Technical Guide on the Formation Mechanism of 1-(Methylthio)-2-butanone in Coffee Aroma

Introduction: The Subtle Power of Sulfur in Coffee's Allure

The aroma of freshly roasted coffee is a complex symphony of over a thousand volatile compounds. While classes like pyrazines and furans contribute the familiar nutty and caramel notes, the true character and depth of the aroma are often defined by trace compounds with exceptionally low odor thresholds. Among these, sulfur-containing molecules play a pivotal role, imparting unique and often potent sensory characteristics. This guide focuses on one such compound: 1-(methylthio)-2-butanone .

Though present at minute concentrations, 1-(methylthio)-2-butanone possesses a powerful and distinctive aroma profile described as pungent, savory, and subtly fruity, with notes of radish, mustard, wasabi, and savory onion.[1][2] Its low odor threshold means even trace amounts can significantly influence the overall sensory experience, adding a layer of complexity that distinguishes different coffee varieties and roast profiles.[1] Understanding its formation is crucial for roasters and food scientists aiming to modulate and optimize the final flavor profile of coffee.

This technical guide provides a detailed exploration of the chemical pathways responsible for the formation of 1-(methylthio)-2-butanone during the coffee roasting process. We will dissect the precursor molecules present in green coffee beans, propose a core chemical mechanism grounded in established reaction principles, and outline the analytical methodologies required for its study.

Part 1: The Genesis - Precursor Molecules in Green Coffee Beans

The journey to 1-(methylthio)-2-butanone begins with the raw materials locked within the green coffee bean. The roasting process provides the thermal energy necessary to transform these relatively inert precursors into a rich tapestry of volatile aroma compounds. Two key classes of precursors are essential for our target molecule: a sulfur donor and a C4 carbonyl source.

The Sulfur Source: L-Methionine

The sulfur atom in 1-(methylthio)-2-butanone is derived from the degradation of sulfur-containing amino acids. While cysteine is present, the primary precursor for the methylthio (-SCH₃) group is L-methionine . Methionine is a minor free amino acid in green coffee but is highly reactive and degrades rapidly during roasting, making it a potent source of volatile sulfur compounds.[3][4][5] The thermal instability of amino acids like methionine, cysteine, and serine is a critical factor in the development of roasted coffee flavor.[3][6]

| Amino Acid | Typical Concentration Range (mg/100g) in Green Arabica Beans | Thermal Stability during Roasting |

| Glutamic Acid | 11.5 - 13.8 | High |

| Alanine | 4.8 - 5.4 | High |

| Leucine | ~1.0 | High |

| Aspartic Acid | 0.2 - 1.9 | Moderate |

| Serine | ~1.0 | Low (significant degradation) |

| Cysteine | ~5.1 | Low (>50% degradation) |

| L-Methionine | ~0.1 | Very Low (rapid degradation) |

| Arginine | 0.1 - 0.2 | Very Low (complete degradation) |

| (Data synthesized from multiple sources indicating relative abundance and stability)[3][4][6] |

The Carbonyl Source: C4 Fragments from Sugar Degradation

The four-carbon backbone of 1-(methylthio)-2-butanone originates from the thermal degradation of carbohydrates (primarily sucrose) via the Maillard reaction and caramelization.[7][8][9] These complex reaction cascades break down sugars into smaller, highly reactive carbonyl fragments. For the formation of our target molecule, a specific C4 α,β-unsaturated ketone is required as a reactant. We propose but-3-en-2-one (methyl vinyl ketone) as the key C4 intermediate. Its formation can be rationalized through known sugar degradation pathways, such as the dehydration of 4-hydroxy-2-butanone, a product of retro-aldol condensation of sugar fragments.

Another important C4 dicarbonyl compound formed during roasting is 2,3-butanedione (diacetyl), which contributes a buttery aroma and is a key reactant in other Maillard pathways. Its concentration in roasted coffee can range from approximately 2,000 to 9,000 µg/kg.[10] While not the direct precursor in our proposed primary pathway, its chemistry is central to the Maillard reaction environment.

Part 2: The Core Mechanism - A Proposed Pathway for Formation

The formation of 1-(methylthio)-2-butanone is not a direct product of the well-known Strecker degradation of methionine, which yields methional (3-(methylthio)propanal). Instead, we propose a multi-step pathway involving the generation of highly reactive intermediates followed by a key conjugate addition reaction.

Step 1: Generation of Reactive Intermediates from Precursors

During the high temperatures of roasting (typically >150°C), the primary precursors undergo thermal degradation to form the immediate reactants.

A) Thermal Degradation of L-Methionine to Methanethiol: L-methionine readily breaks down under thermal stress. A key degradation pathway involves the cleavage of the C-S bond, releasing methanethiol (CH₃SH) , a highly volatile and reactive thiol.[11][12] Methanethiol is the crucial nucleophile that will carry the methylthio group into the final structure.

B) Formation of But-3-en-2-one from Sugars: Carbohydrates like sucrose fragment into smaller units. A plausible route to but-3-en-2-one involves the formation of 4-hydroxy-2-butanone, which subsequently undergoes acid-catalyzed dehydration in the low-moisture, slightly acidic environment of the roasting bean.

Step 2: The Key Reaction - Thia-Michael Addition

With the key reactants—the nucleophile (methanethiol) and the electrophilic α,β-unsaturated ketone (but-3-en-2-one)—present in the bean matrix, the core reaction can proceed. We propose the Thia-Michael Addition (or 1,4-conjugate addition) as the primary mechanism for the formation of 1-(methylthio)-2-butanone.[13][14][15]

In this reaction, the nucleophilic sulfur of methanethiol attacks the electrophilic β-carbon of but-3-en-2-one. The reaction is facilitated by the slightly acidic conditions of the coffee bean, which can catalyze the reaction, or by base catalysis, proceeding through a more nucleophilic thiolate anion (CH₃S⁻).[15] The subsequent protonation of the resulting enolate intermediate yields the final, stable keto-thioether product.

This pathway provides a chemically sound explanation for the formation of 1-(methylthio)-2-butanone from known precursors under typical coffee roasting conditions.

Part 3: Experimental Protocol - Analysis of Volatile Sulfur Compounds

The identification and quantification of trace-level, reactive sulfur compounds like 1-(methylthio)-2-butanone requires a sensitive and robust analytical workflow. The following protocol outlines a standard methodology based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Workflow for a Self-Validating System

-

Sample Preparation:

-

Cryogenically grind roasted coffee beans to a consistent particle size (e.g., <500 µm) to maximize surface area while minimizing immediate volatile loss.

-

Accurately weigh 1.0 g of ground coffee into a 20 mL headspace vial.

-

Add a known concentration of an appropriate internal standard (e.g., d₃-methanethiol or a non-native sulfur compound like 2-ethylfenchol) for accurate quantification.

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in an autosampler tray equipped with an agitator and heater.

-

Equilibrate the sample at 60°C for 15 minutes with agitation to promote the release of volatiles into the headspace.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C to adsorb the volatile compounds. This fiber type is effective for a broad range of volatile and semi-volatile compounds, including sulfur species.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: